molecular formula C20H18N6O3 B2684217 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide CAS No. 847385-37-9

2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2684217
CAS RN: 847385-37-9
M. Wt: 390.403
InChI Key: SYSCIFQCODPNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of the triazolopyrimidine family . Its molecular formula is C23H23N7O2 and its molecular weight is 429.484.

Scientific Research Applications

Preparation and Potential as Antiasthma Agents

Compounds related to the chemical structure of interest have been studied for their potential as antiasthma agents. Specifically, derivatives of triazolopyrimidine have been identified as mediator release inhibitors in the human basophil histamine release assay. These compounds have shown activity suggesting potential for further pharmacological and toxicological study in antiasthma research (Medwid et al., 1990).

Radiosynthesis for Imaging Applications

A novel series of phenylpyrazolopyrimidineacetamides, including derivatives similar to the chemical structure , has been developed for selective imaging of the translocator protein (18 kDa) using PET. These compounds, notably DPA-714, have been labeled with fluorine-18, demonstrating the potential for in vivo imaging applications (Dollé et al., 2008).

Anticancer and Antiproliferative Activities

Studies have indicated that modifications to the triazolopyrimidine structure, replacing the acetamide group with alkylurea, retain antiproliferative activity and inhibit PI3Ks and mTOR, suggesting potential use in cancer treatment. These modifications have also shown to reduce acute oral toxicity and effectively inhibit tumor growth in animal models, pointing towards promising anticancer agents with low toxicity (Wang et al., 2015).

Antimicrobial Activity

Derivatives of triazolopyrimidine have been synthesized and assessed for their antimicrobial activity. Specifically, new analogs of triazolophthalazines have shown inhibition activity against various bacterial strains, suggesting potential applications in antimicrobial therapy (Kumar et al., 2019).

Insecticidal Properties

The creation of heterocycles incorporating a thiadiazole moiety, related to the core structure of interest, has demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest management (Fadda et al., 2017).

properties

IUPAC Name

2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-13-6-8-14(9-7-13)22-17(27)11-25-12-21-19-18(20(25)28)23-24-26(19)15-4-3-5-16(10-15)29-2/h3-10,12H,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSCIFQCODPNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.